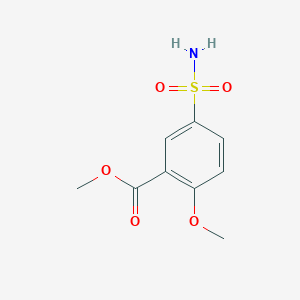

Methyl 2-methoxy-5-sulfamoylbenzoate

Descripción

Significance and Research Context within Organic and Medicinal Chemistry

The importance of Methyl 2-methoxy-5-sulfamoylbenzoate in the fields of organic and medicinal chemistry stems from its versatile molecular architecture. The presence of multiple reactive sites makes it a valuable intermediate and building block for more complex molecules. nbinno.com Its structure contains a sulfonamide moiety (-SO2NH2), a functional group found in a wide array of pharmacologically active compounds known for antibacterial, diuretic, and hypoglycemic properties. nbinno.com This inherent feature makes the compound a useful platform for drug discovery and the development of new therapeutic agents with tailored biological activities. nbinno.com

Research has highlighted its role as a reactant in the preparation of a diverse range of pharmaceutical compounds. These include anticoagulants, inhibitors of the hepatitis C virus (HCV) NS5B polymerase, therapeutic drugs for treating neurodegenerative diseases, and oral hypoglycemic agents. nbinno.comchemicalbook.com The compound's high reactivity in nucleophilic substitution reactions further enhances its utility in active pharmaceutical ingredient (API) development and process chemistry. nbinno.com

Role as a Precursor for Pharmaceutical Syntheses and Related Chemical Entities

The primary and most well-documented application of this compound is its indispensable role as a key intermediate in the synthesis of several major pharmaceutical drugs, particularly substituted benzamide (B126) antipsychotics. nbinno.comguidechem.com It serves as a foundational building block, providing essential structural elements to the final API. nbinno.com

Sulpiride (B1682569) and Levosulpiride: this compound is a crucial intermediate for the synthesis of the antipsychotic drugs Sulpiride and its active enantiomer, Levosulpiride. guidechem.comguidechem.com The synthesis of Sulpiride involves the condensation of this compound with N-[(1-ethyl-2-pyrrolidinyl)methyl]amine. guidechem.comnih.gov Research has detailed specific reaction steps, such as reacting 49g of this compound with 26.5g of (S)-1-ethyl-2-aminomethylpyrrolidine at 90-100°C for 5 hours, which can achieve a yield of 93.8% with a purity of 99.2%. guidechem.com Another patented method describes mixing 390kg of the compound with 200kg of N-ethyl-2-aminomethyl pyrrolidine (B122466) in the presence of a catalyst, resulting in a Sulpiride yield of 95.2% and a purity of 99.95%. google.com The compound's direct link to the final drug is so established that it is also recognized as "Sulpiride Impurity B" in the European Pharmacopoeia, necessitating its quantification for pharmaceutical quality control. ontosight.ai

Amisulpride: This intermediate is also central to the synthesis of Amisulpride, another widely used antipsychotic medication. nbinno.com The synthesis pathway for Amisulpride also involves a condensation reaction where this compound or a related derivative is a key starting material. scispace.compatsnap.com

The compound's established role in the pharmaceutical supply chain underscores its importance, not only for the consistent production of essential medicines but also as a platform for broader chemical research and development. nbinno.com

Interactive Data Table: Pharmaceutical Application as a Precursor

| Precursor Compound | Resulting Pharmaceutical | Therapeutic Class |

| This compound | Sulpiride | Antipsychotic, Antidepressant chemicalbook.comguidechem.comnih.gov |

| This compound | Levosulpiride | Antipsychotic guidechem.comguidechem.com |

| This compound | Amisulpride | Antipsychotic nbinno.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-methoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDYDRQLKPGNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057718 | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33045-52-2 | |

| Record name | Methyl 2-methoxy-5-sulfamoylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33045-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-sulphamoyl-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-SULFAMOYL-O-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8XVA6KYT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Design of Synthesis Routes for Methyl 2-methoxy-5-sulfamoylbenzoate

The synthesis of this compound can be approached through various strategic routes, primarily categorized into traditional multi-step sequences and more innovative, direct approaches. The choice of strategy often depends on factors like raw material availability, desired purity, production scale, and environmental considerations.

Exploration of Salicylic (B10762653) Acid Derivatives as Starting Materials

Salicylic acid and its derivatives, such as methyl salicylate (B1505791), are common precursors for the synthesis of this compound. semanticscholar.org The traditional synthetic pathway begins with salicylic acid, which undergoes a series of chemical transformations to introduce the required functional groups. researchgate.net This approach is well-established but is often criticized for its length and the generation of significant waste streams. guidechem.com

The use of salicylic acid as a starting material is foundational to a widely practiced multi-step synthesis. researchgate.net This route leverages the existing carboxyl and hydroxyl groups on the benzene (B151609) ring as handles for subsequent chemical modifications.

Multi-step Reaction Sequences: Etherification, Chlorosulfonation, Amination, and Esterification

The conventional synthesis of this compound from salicylic acid is a four-step process. semanticscholar.orgresearchgate.net This sequence methodically builds the target molecule:

Etherification: The phenolic hydroxyl group of salicylic acid is methylated to form 2-methoxybenzoic acid. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. semanticscholar.org

Chlorosulfonation: The resulting 2-methoxybenzoic acid is then chlorosulfonated to introduce a sulfonyl chloride group at the 5-position of the benzene ring. semanticscholar.org

Amination: The sulfonyl chloride group is subsequently converted to a sulfonamide group through amination, typically by reaction with ammonia (B1221849). semanticscholar.org

Esterification: The final step involves the esterification of the carboxylic acid group to a methyl ester, yielding this compound. semanticscholar.org

While this multi-step synthesis is a reliable method, it is often associated with long reaction times and the production of substantial waste, including high chemical oxygen demand (COD), high salt content, and high ammonia nitrogen wastewater. guidechem.com

Direct Polycondensation Approaches and Process Innovations

More recent innovations in the synthesis of this compound have focused on shortening the traditional multi-step process and reducing its environmental impact. guidechem.comgoogle.com One such innovative approach involves a more direct synthesis from a pre-functionalized precursor. guidechem.com It is important to note that while some sources use the term "direct polycondensation" to describe this method, the reaction is more accurately characterized as a direct coupling or substitution reaction, as it results in a small molecule rather than a polymer. google.comgoogle.com

Catalysis and Reaction Condition Optimization in this compound Synthesis

Optimizing catalysis and reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in the synthesis of this compound.

Investigations into Catalyst Selection and Efficiency

In the direct synthesis approach, the selection of an appropriate catalyst is critical for the efficient coupling of methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfonate. Research has shown that cuprous bromide is an effective catalyst for this transformation. guidechem.comgoogle.com The catalyst facilitates the substitution of the chloro group with the aminosulfonate group, leading to the desired product in high yield. guidechem.com The efficiency of the catalyst allows for a shorter reaction time and milder reaction conditions compared to uncatalyzed reactions. google.com

Optimization of Molar Ratios, Reaction Time, and Temperature

The optimization of reaction parameters is essential for both the traditional multi-step synthesis and the modern direct approach.

For the traditional multi-step synthesis , a study on process optimization revealed the following improved yields for each step by carefully controlling molar ratios, reaction time, and temperature: semanticscholar.org

| Step | Optimized Yield |

| Etherification | 92.6% |

| Chlorosulfonation | 95.7% |

| Amination | 75.8% |

| Esterification | 97.4% |

| Total Yield | 63.7% |

In the direct synthesis method , the reaction conditions have also been optimized to achieve high yields and purity. A typical optimized procedure involves the following parameters: guidechem.comgoogle.com

| Parameter | Optimized Condition |

| Reactants | Methyl 2-methoxy-5-chlorobenzoate and Sodium aminosulfonate |

| Catalyst | Cuprous Bromide |

| Molar Ratio (Reactant:Catalyst) | 1:0.05 to 1:0.1 |

| Temperature | 45-65°C |

| Reaction Time | 10-14 hours |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Yield | Up to 95.09% |

| Purity (HPLC) | Up to 99.66% |

Novel Derivatization Pathways and Functional Group Interconversions of this compound

This compound is a versatile intermediate, and its reactivity is centered around its key functional groups: the methyl ester, the sulfamoyl group, and the aromatic ring. Advanced synthetic methodologies have focused on leveraging these sites for the creation of diverse derivatives.

The ester functional group of this compound is the primary site for nucleophilic substitution reactions, specifically nucleophilic acyl substitution. This pathway is fundamental to the synthesis of many pharmacologically active molecules. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.

The most prominent application of this reaction is in the synthesis of substituted benzamides, such as the antipsychotic drugs Sulpiride (B1682569) and its enantiomerically pure form, Levosulpiride. In these syntheses, primary or secondary amines act as the nucleophiles. For instance, the reaction of this compound with (S)-1-ethyl-2-aminomethylpyrrolidine directly yields Levosulpiride. guidechem.com This amidation is typically carried out at elevated temperatures, often in the range of 90-100°C, and can be performed with or without a solvent. guidechem.com The reaction demonstrates high yields, often exceeding 90%. guidechem.com

The scope of this reaction is broad, encompassing a variety of amine nucleophiles. While the synthesis of specific pharmaceutical agents like Sulpiride and Levosulpiride is well-documented, the general reactivity allows for the synthesis of a wide array of N-substituted benzamide (B126) derivatives. researchgate.netnih.gov The reactivity of the amine nucleophile is a critical factor, with primary amines generally being more reactive than secondary amines due to steric hindrance. The reaction conditions can be tailored to accommodate less reactive amines, for example, by using catalysts or higher temperatures.

Below is a table summarizing a key nucleophilic substitution reaction of this compound.

| Reactant 1 | Nucleophile | Product | Reaction Type |

| This compound | (S)-1-ethyl-2-aminomethylpyrrolidine | Levosulpiride | Nucleophilic Acyl Substitution (Amidation) |

This table illustrates a specific, well-documented example of a nucleophilic substitution reaction involving this compound.

While the nucleophilic substitution at the ester group is a primary transformation, the aromatic scaffold and the sulfamoyl group of this compound offer potential for derivatization through various metal-catalyzed cross-coupling reactions. Although direct coupling reactions involving the unmodified this compound are not extensively reported, its structure suggests potential for such transformations after suitable functionalization.

Aryl sulfamates have been demonstrated to be effective coupling partners in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This suggests a novel pathway for the derivatization of this compound. The sulfamoyl group (-SO₂NH₂) could potentially be converted to an O-aryl sulfamate, which could then participate in cross-coupling reactions with various boronic acids to form C-C bonds. This would significantly expand the range of accessible analogs by enabling the introduction of diverse aryl or vinyl substituents onto the aromatic ring.

Similarly, the Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. wikipedia.org This reaction typically involves the coupling of an amine with an aryl halide or triflate. Aryl sulfonates have also been shown to be viable substrates in Buchwald-Hartwig type aminations. nih.gov This opens up another potential derivatization route where the sulfamoyl moiety could be modified to a suitable leaving group, allowing for the introduction of various primary or secondary amines at that position on the aromatic ring.

The table below outlines potential coupling reactions based on the reactivity of related functional groups.

| Potential Substrate (Derivative of title compound) | Coupling Partner | Reaction Type | Potential Product Feature |

| Aryl Sulfamate Derivative | Aryl/Vinyl Boronic Acid | Suzuki-Miyaura Coupling | C-C bond formation at the 5-position |

| Aryl Sulfonate Derivative | Primary/Secondary Amine | Buchwald-Hartwig Amination | C-N bond formation at the 5-position |

This table outlines hypothetical but chemically plausible coupling reactions for derivatives of this compound, based on established reactivity patterns of similar functional groups.

Stereochemical Considerations in Synthesis of Related Chiral Analogs

The synthesis of chiral analogs from this compound is of significant pharmaceutical importance, as the stereochemistry of a drug molecule can profoundly influence its pharmacological activity. The primary strategy for introducing chirality in derivatives of this compound involves the use of chiral nucleophiles in the amidation reaction.

The synthesis of Levosulpiride is a prime example of this approach. Levosulpiride is the (S)-enantiomer of Sulpiride and exhibits a different pharmacological profile from the (R)-enantiomer and the racemic mixture. Its synthesis is achieved through the reaction of this compound with the enantiomerically pure amine, (S)-1-ethyl-2-aminomethylpyrrolidine. guidechem.com In this reaction, the achiral starting material is converted into a chiral product, with the stereocenter being introduced by the chiral amine.

A critical aspect of this synthesis is the retention of stereochemical integrity. The reaction conditions must be carefully controlled to prevent any racemization of the chiral amine or the final product. Since the substitution occurs at the achiral carbonyl carbon of the ester, the stereocenter of the nucleophile is not directly involved in the bond-breaking or bond-forming steps of the substitution, and its configuration is preserved in the final product.

The synthesis of other chiral analogs would follow a similar strategy, utilizing a variety of enantiomerically pure amines as nucleophiles. The vast pool of commercially available chiral amines makes this a highly flexible and powerful method for generating libraries of chiral benzamide derivatives for structure-activity relationship studies. york.ac.uk Furthermore, the synthesis of novel chiral amines as coupling partners can further expand the diversity of accessible chiral analogs. rochester.edu

Methyl 2 Methoxy 5 Sulfamoylbenzoate in Pharmaceutical and Bioactive Molecule Synthesis

Crucial Intermediate in the Synthesis of Dopamine (B1211576) Antagonists

Methyl 2-methoxy-5-sulfamoylbenzoate is a pivotal starting material in the production of several important dopamine antagonist drugs, which are used to treat a range of psychiatric disorders.

Pathways to Sulpiride (B1682569) and Levosulpiride

This compound is a well-established precursor in the synthesis of sulpiride, an antipsychotic and antiemetic drug. chemicalbook.comguidechem.com The synthesis of its more active enantiomer, levosulpiride, also heavily relies on this intermediate. google.com

The primary synthetic route involves the reaction of this compound with either 1-ethyl-2-aminomethylpyrrolidine for sulpiride or the chiral (S)-1-ethyl-2-aminomethylpyrrolidine for levosulpride. google.comnih.gov This reaction is typically carried out by heating the two reactants, sometimes in the presence of a solvent like ethylene (B1197577) glycol or isopropanol, or even without a solvent. google.comnih.gov For instance, one patented method describes reacting this compound with (S)-1-ethyl-2-aminomethylpyrrolidine at 90-100°C under a nitrogen atmosphere for several hours. google.comnih.gov The resulting product is then purified by recrystallization from a solvent such as ethanol (B145695) to yield high-purity levosulpiride. google.comnih.gov The yield for this process is reported to be as high as 93.8% with a purity of 99.2%. google.com

Utility in Amisulpride Synthesis

While not a direct precursor in the same manner as with sulpiride, this compound is an important intermediate in some synthetic pathways for amisulpride, another significant antipsychotic medication. nih.govgoogle.comgoogle.com Amisulpride is chemically known as 4-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide.

Research on this compound as a Pharmaceutical Impurity

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug quality and safety. This compound has been identified and studied as a process-related impurity in the production of sulpiride.

Identification and Characterization as Sulpiride Impurity B

This compound is officially recognized as "Sulpiride Impurity B". wipo.int It is a major impurity that can arise from the synthesis of sulpiride. wipo.int Its presence is typically due to an incomplete reaction between the this compound starting material and 2-aminomethyl-1-ethylpyrrolidine during the final condensation step.

Implications for Pharmaceutical Quality Control and European Pharmacopoeia Standards

The control of impurities is a stringent requirement of regulatory bodies worldwide. The European Pharmacopoeia (EP) has established specific limits for impurities in sulpiride raw material to ensure its quality and safety. wipo.int According to the European Pharmacopoeia, the content of Sulpiride Impurity B (methyl-5-sulphamoyl-2-methoxybenzoate) in the raw material should not exceed 0.3%. wipo.int

To enforce these standards, reliable analytical methods are necessary. A thin-layer chromatographic method has been developed and validated for the simultaneous determination of sulpiride and its impurities, including Impurity B. wipo.int This method involves scanning the chromatographic plate at 240 nm to quantify both sulpiride and methyl-5-sulphamoyl-2-methoxybenzoate. wipo.int Such analytical procedures are crucial for routine quality control in the pharmaceutical industry to ensure that batches of sulpiride meet the required purity standards.

Broader Applications in Medicinal Chemistry Research

Beyond its established role in the synthesis of dopamine antagonists, this compound is a versatile reactant used in the preparation of a variety of other pharmaceutical compounds. chemicalbook.com It serves as an intermediate in the synthesis of molecules targeting a range of therapeutic areas, including:

Anticoagulants: These are agents that prevent blood clotting.

HCV NS5B polymerase inhibitors: These are antiviral drugs targeting the hepatitis C virus. chemicalbook.com

Therapeutic drugs for neurodegenerative diseases: This class of drugs aims to treat conditions like Alzheimer's and Parkinson's disease. chemicalbook.com

Oral hypoglycemic agents: These medications are used to manage type 2 diabetes. chemicalbook.com

While the specific details of the synthetic pathways for these applications are proprietary or less documented in publicly available literature, the recurring mention of this compound as a key intermediate highlights its importance and versatility as a building block in the discovery and development of new bioactive molecules. chemicalbook.com

Reactant for Anticoagulants and HCV NS5B Polymerase Inhibitors

This compound is a documented reactant in the preparation of various pharmaceutical compounds, including those developed as anticoagulants and inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.govgoogle.com The chemical architecture of this compound, featuring a sulfamoyl group, a methoxy (B1213986) group, and a methyl ester on a benzene (B151609) ring, provides a versatile scaffold for the synthesis of more complex molecules.

While specific, publicly available research detailing the synthetic pathways from this compound to anticoagulants is limited in primary scientific literature, its utility is noted in commercial and patent literature. For instance, a patent for Phenylglycinamide and pyridylglycinamide derivatives with anticoagulant properties lists a synthesis method for a related compound, 2-methoxyl-4-amino-5-ethylsulfonyl methyl benzoate (B1203000), indicating the relevance of this structural class in anticoagulant research. google.com

In the context of antiviral drug development, the HCV NS5B polymerase is a critical target for direct-acting antivirals. nih.govresearchgate.net This enzyme is essential for the replication of the hepatitis C virus. The development of inhibitors that block the action of this polymerase is a key strategy in combating the virus. nih.gov Research into inhibitors for the HCV NS5B polymerase has explored various chemical structures, including benzothiadiazine derivatives. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided research, its role as a reactant for creating HCV NS5B polymerase inhibitors is acknowledged in chemical supplier literature. nih.govgoogle.com

Advanced Analytical Methodologies for Methyl 2 Methoxy 5 Sulfamoylbenzoate Research

Chromatographic Techniques for Analysis and Isolation

Chromatography is the cornerstone of separation science, and its various forms are indispensable in the analysis of Methyl 2-methoxy-5-sulfamoylbenzoate. These methods allow for the separation of the compound from starting materials, by-products, and other impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for assessing the purity and calculating the yield of this compound. guidechem.com As an identified impurity of sulpiride (B1682569), designated "Sulpiride Impurity B" in pharmacopoeias, its presence and quantity are critical quality attributes. scribd.comnih.govlcms.cz Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase.

Research and manufacturing patents describe specific HPLC conditions to verify the purity of synthesized this compound, often achieving results greater than 99.5%. synthinkchemicals.comlcms.cz These methods are crucial for process validation and quality control. For instance, a developed stability-indicating HPLC method for sulpiride and its impurities uses a reversed-phase cyano column, demonstrating the versatility of column chemistries in achieving desired separations. sielc.com

Below is an interactive table summarizing typical HPLC conditions reported for the analysis of this compound.

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition 1 synthinkchemicals.comlcms.cz | Condition 2 sielc.com |

|---|---|---|

| Stationary Phase (Column) | Not specified, likely C18 or similar | Reversed-phase Cyano (5 µm, 250 mm x 4.6 mm) |

| Mobile Phase | Water and Methanol | Acetonitrile and Water (70:30 v/v), pH adjusted to 7 |

| Detection Wavelength (UV) | 240 nm | 221 nm |

| Flow Rate | 1.0 mL/min | Not specified |

| Application | Purity and yield assessment post-synthesis | Simultaneous determination with API and other impurities |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

To meet the increasing demands for higher throughput and improved resolution in pharmaceutical analysis, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and greater separation efficiency.

While specific, detailed UPLC methods for this compound are not extensively documented in public literature, its application is well-established for its parent drug, sulpiride, and associated impurities. level.com.twscribd.com Analytical service providers note the availability of columns with smaller (e.g., 3 µm) particles suitable for fast UPLC applications for this specific compound. The principles of UPLC are directly applicable to enhance the separation of this compound from closely related structures, making it a valuable tool for in-depth impurity profiling and stability studies.

Preparative Chromatography for Compound Isolation and Purification

While analytical chromatography focuses on identification and quantification, preparative chromatography aims to isolate and purify larger quantities of a specific compound. This technique is vital for obtaining pure reference standards of this compound for characterization and use in analytical assays.

Liquid chromatography methods developed for analytical purposes can be scaled up for preparative separation. This involves using larger columns, higher flow rates, and increased sample loading. The collected fractions containing the purified compound are then typically subjected to solvent evaporation to yield the isolated solid. This process is essential for producing the highly pure material required for regulatory compliance and as a reference for quantitative analysis. guidechem.com

Spectroscopic Characterization in Research Contexts

Following isolation, spectroscopic methods are employed to confirm the identity and elucidate the structure of this compound. These techniques provide unambiguous confirmation of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to confirm the identity of this compound. guidechem.com

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Suppliers of certified reference materials for "Sulpiride Impurity B" provide a full characterization package that includes ¹H NMR data to unambiguously confirm the structure. guidechem.com The analysis of chemical shifts, integration values, and coupling patterns allows for the complete assignment of the molecular structure.

Table 2: Expected Proton and Carbon Environments for NMR Structural Confirmation

| Structural Unit | Expected NMR Signal Type | Information Provided |

|---|---|---|

| Aromatic Protons (3H) | ¹H NMR | Distinct chemical shifts and coupling patterns confirming substitution on the benzene (B151609) ring. |

| Methoxy (B1213986) Protons (-OCH₃) | ¹H NMR | A singlet integrating to three protons at a characteristic downfield shift. |

| Ester Methyl Protons (-COOCH₃) | ¹H NMR | A singlet integrating to three protons. |

| Sulfonamide Protons (-SO₂NH₂) | ¹H NMR | A broad singlet (exchangeable proton) integrating to two protons. |

| Aromatic & Carbonyl Carbons | ¹³C NMR | Signals in the downfield region confirming the benzene ring and ester carbonyl group. |

| Methoxy & Methyl Carbons | ¹³C NMR | Signals in the upfield region corresponding to the two -CH₃ groups. |

Mass Spectrometry (MS) Applications, including MS-Compatible Mobile Phases

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis. guidechem.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy.

When coupling liquid chromatography with mass spectrometry (LC-MS), the choice of mobile phase is critical. Common HPLC mobile phase modifiers like phosphoric acid are not suitable as they are non-volatile and suppress ionization. For MS-compatible applications, these are replaced with volatile alternatives like formic acid or ammonium (B1175870) formate.

Predicted mass spectrometry data, including collision cross-section values for various adducts, aids in the identification of the compound in complex mixtures.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 246.04308 |

| [M+Na]⁺ | 268.02502 |

| [M-H]⁻ | 244.02852 |

| [M+NH₄]⁺ | 263.06962 |

| [M+K]⁺ | 283.99896 |

Fourier-Transform Infrared (FTIR) Spectroscopy in Related Compound Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the specific functional groups present within a molecule. The technique works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the bonds within the molecule. In the study of this compound and structurally similar sulfonamides, FTIR spectra reveal characteristic absorption bands that confirm the presence of its key structural components. rsc.org

The analysis of related sulfonamides shows that the most distinctive vibrations are associated with the sulfonamide group (–SO₂NH₂), the methoxyphenyl fragment (Cₐᵣ–O–Cₐₗᵢf), and the methyl ester group (–COOCH₃). rsc.org For instance, the sulfonamide group gives rise to strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically appearing in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching of the primary sulfonamide is also readily identifiable. rsc.orgresearchgate.net The presence of the methoxy group on the aromatic ring is confirmed by C-O-C stretching bands, while the carbonyl (C=O) stretch from the methyl ester group is also a prominent feature. rsc.org

Table 1: Characteristic FTIR Absorption Bands in Compounds Related to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonamide (–SO₂NH₂) | N–H Stretch | 3349–3144 | rsc.org |

| S=O Asymmetric Stretch | 1320–1310 | rsc.org | |

| S=O Symmetric Stretch | 1155–1143 | rsc.org | |

| S–N Stretch | 914–895 | rsc.org | |

| Methoxyphenyl (Cₐᵣ–O–CH₃) | C–O–C Asymmetric Stretch | 1286–1254 | rsc.org |

| C–O–C Symmetric Stretch | 1056–1022 | rsc.org | |

| Methyl Ester (–COOCH₃) | C=O Stretch | ~1707–1680 | rsc.org |

| Aromatic Ring | C=C Stretch | 1594–1489 | rsc.org |

Ultraviolet–Visible (UV–Vis) Spectroscopy in Related Compound Studies

Ultraviolet–Visible (UV–Vis) spectroscopy provides valuable information about the electronic transitions occurring within a molecule's chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophore is the substituted benzene ring. Studies on closely related benzoic acid derivatives show characteristic absorption spectra that can be used to analyze this compound. researchgate.netnih.gov

Benzoic acid and its derivatives typically exhibit three main absorption bands in the UV region, often labeled as the A, B, and C bands. researchgate.net The B-band and C-band are the most commonly discussed. For neutral benzoic acid in aqueous solution, the B-band maximum is observed around 230 nm, while for the deprotonated benzoate (B1203000) anion, this peak shifts to approximately 225 nm. rsc.org The position and intensity of these absorption maxima can be influenced by the solvent and the pH of the solution. nih.govdergipark.org.tr In quantitative analysis, chromatographic methods coupled with UV detection often utilize a specific wavelength for monitoring; for instance, a high-performance thin-layer chromatography (HPTLC) method for determining sulpiride and its impurity, this compound, uses a detection wavelength of 240 nm. nih.gov

Table 2: Typical UV-Vis Absorption Bands for Benzoic Acid Derivatives

| Band | Approximate Wavelength (nm) | Approximate Energy (eV) | Reference |

|---|---|---|---|

| A Band | ~190 | ~6.5 | researchgate.net |

| B Band | ~230 | ~5.5 | researchgate.net |

| C Band | ~280 | ~4.5 | researchgate.net |

Elemental Analysis and Other Quantitative Techniques in Research

Elemental analysis is a fundamental quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound, such as this compound, thereby confirming its elemental composition and purity. The theoretical elemental composition is calculated from the molecular formula, which for this compound is C₉H₁₁NO₅S, with a molecular weight of 245.25 g/mol . sigmaaldrich.comchemxpert.com Experimental results from an elemental analyzer are then compared against these theoretical values.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 44.06% |

| Hydrogen | H | 1.008 | 4.52% |

| Nitrogen | N | 14.007 | 5.71% |

| Oxygen | O | 15.999 | 32.61% |

| Sulfur | S | 32.06 | 13.08% |

Beyond elemental analysis, a variety of other quantitative techniques are employed in research involving this compound and its derivatives. Chromatographic methods are particularly prevalent for separation and quantification.

High-Performance Thin-Layer Chromatography (HPTLC): A reliable HPTLC method has been developed for the simultaneous determination of the drug sulpiride and its impurity, this compound. nih.gov This technique is valued for its simplicity and reproducibility in purity control. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique used for the quantitative analysis of sulpiride and related substances in pharmaceutical formulations. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS): For highly sensitive and selective determination of sulfonamides, even at trace levels, LC/MS-MS is a preferred method. oup.com

Spectrophotometry: Extractive spectrophotometric methods have also been developed for the determination of related compounds like sulpiride in both pure form and pharmaceutical preparations. researchgate.net

These analytical methods are indispensable for ensuring the quality, purity, and correct identification of this compound throughout the research and manufacturing process.

Environmental and Process Sustainability in Methyl 2 Methoxy 5 Sulfamoylbenzoate Production

Minimization of Chemical Waste Generation (Addressing "Three Wastes")

The traditional synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, which starts from salicylic (B10762653) acid, involves a multi-step process including methylation, chlorosulfonation, amination, and esterification. guidechem.comresearchgate.net This conventional route is notorious for its long process flow and the substantial generation of "three wastes": waste gas, waste water, and industrial residue. google.comgoogle.comgoogle.com The waste streams are particularly challenging to manage due to high concentrations of chemical oxygen demand (COD), salt, and ammonia (B1221849) nitrogen, making treatment difficult and costly. google.comguidechem.com The significant environmental burden and high processing costs associated with this method have been major constraints on large-scale industrial production. guidechem.comgoogle.com

In contrast, modern synthetic approaches have been developed to specifically address and mitigate these issues. A novel method, for instance, utilizes a direct condensation reaction that substantially shortens the synthesis route. google.comgoogle.com This innovation is designed to prevent the formation of the problematic "three wastes." google.com Reports indicate that in these new processes, the only significant solid waste is a small amount of activated carbon residue from a decolorization step, with no other major waste products generated. google.comgoogle.com This marks a significant improvement in waste minimization, aligning with the core tenets of green chemistry.

| Parameter | Traditional Synthesis Method | Novel Synthesis Method |

|---|---|---|

| Primary Wastes | High COD, high salt, high ammonia nitrogen wastewater; industrial residues. guidechem.com | Minimal activated carbon residue. google.comgoogle.com |

| Process Complexity | Long, multi-step process (methylation, chlorosulfonation, amination, esterification). researchgate.net | Shortened, direct condensation process. google.com |

| Environmental Impact | High, due to difficult-to-treat composite waste. google.com | Very low, described as environmentally friendly. google.comgoogle.com |

Development of Environmentally Benign and Green Synthesis Protocols

The development of environmentally benign synthesis protocols has been a key focus of recent research. A significant breakthrough involves a new process that reacts 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a catalyst. google.comguidechem.com This method circumvents the harsh and waste-intensive chlorosulfonation step of the traditional route.

The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) using a copper-based catalyst like cuprous bromide. guidechem.comgoogle.com The process conditions are relatively mild, with temperatures controlled between 40-65°C and reaction times ranging from 8 to 16 hours. google.comgoogle.com This approach not only simplifies the production process but also aligns with green chemistry principles by offering high yields and product quality without generating polluting byproducts. google.com The primary byproduct of this reaction is sodium chloride, which is easily removed by filtration along with the catalyst and activated carbon. google.comgoogle.com The final product is then obtained by vacuum concentration of the filtrate. google.com

| Parameter | Details | Reference |

|---|---|---|

| Starting Materials | 2-methoxy-5-chlorobenzoic acid methyl ester, Sodium aminosulfinate | google.comgoogle.com |

| Catalyst | Cuprous bromide (Cu-lyt) | google.comguidechem.com |

| Solvent | Tetrahydrofuran (THF) | google.comgoogle.com |

| Reaction Temperature | 40-65°C | google.comgoogle.com |

| Reaction Time | 8-16 hours | google.comgoogle.com |

| Achieved Yield | 94.5% to 96.55% | guidechem.comgoogle.com |

| Product Purity (HPLC) | >99.5% | guidechem.comgoogle.com |

Sustainable Practices in Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to sustainable industrial-scale production requires a process that is not only environmentally friendly but also efficient, high-yielding, and economically viable. The novel synthesis methods for this compound meet these criteria, making them highly suitable for large-scale manufacturing. google.comgoogle.comgoogle.com

The key advantages of the new process for industrial application are its shortened process flow, high yield, and good product quality. google.comgoogle.com By significantly reducing the number of synthetic steps compared to the traditional route starting from salicylic acid, industrial operations can save on time, energy, and raw material costs. google.comresearchgate.net Furthermore, the elimination of environmentally harmful wastes obviates the need for expensive and complex waste treatment facilities, which is a major economic and logistical barrier for the traditional process. guidechem.comgoogle.com The simplicity of the work-up procedure, which involves filtration and vacuum concentration, also contributes to its industrial feasibility. google.comgoogle.com The combination of these factors—high efficiency, reduced environmental impact, and simplified operations—positions these modern synthetic routes as a sustainable and practical choice for the industrial production of this important pharmaceutical intermediate. google.com

Future Research Trajectories and Interdisciplinary Investigations

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The traditional synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate begins with salicylic (B10762653) acid or methyl salicylate (B1505791) and proceeds through multiple steps, including etherification, chlorosulfonation, amination, and esterification. guidechem.comchemicalbook.comsemanticscholar.org This conventional route is often characterized by its length and the generation of substantial industrial waste, including wastewater with high chemical oxygen demand (COD), salt content, and ammonia (B1221849) nitrogen, which complicates large-scale production due to high treatment costs. guidechem.compatsnap.comgoogle.comgoogle.com

In response to these challenges, novel, more efficient synthetic pathways have been developed. A promising alternative starts with Methyl 2-methoxy-5-chlorobenzoate. guidechem.compatsnap.com This newer method involves a direct reaction with sodium aminosulfonate in the presence of a copper catalyst, such as cuprous bromide or cuprous chloride, in a solvent like tetrahydrofuran (B95107). guidechem.compatsnap.com This streamlined process is reported to have a shorter route, produce high yields, and offer good product quality, making it suitable for large-scale industrial production. google.com

Research findings indicate that these novel pathways can achieve yields of over 94%, with product purity reaching 99.5% as determined by HPLC. guidechem.compatsnap.com The reaction is typically conducted at temperatures between 45°C and 65°C for 8 to 16 hours. patsnap.comgoogle.comgoogle.com

Table 1: Comparison of Traditional and Novel Synthetic Pathways

| Feature | Traditional Pathway | Novel Pathway |

|---|---|---|

| Starting Material | Salicylic Acid or Methyl Salicylate chemicalbook.comsemanticscholar.org | Methyl 2-methoxy-5-chlorobenzoate guidechem.compatsnap.com |

| Key Steps | Methylation, Chlorosulfonation, Amination, Esterification guidechem.comchemicalbook.com | Single-step reaction with sodium aminosulfonate and a catalyst google.com |

| Process Length | Long and multi-step guidechem.com | Shortened process google.com |

| Reported Yield | Total yield of 63.7% after optimization of four steps semanticscholar.org | 94.5% to 96.55% guidechem.compatsnap.com |

| Environmental Impact | Generates high COD, salt, and ammonia nitrogen wastewater guidechem.comgoogle.com | Avoids "three wastes" (waste gas, water, residue), considered environmentally friendly google.comgoogle.comgoogle.com |

Future exploration will likely focus on optimizing catalyst systems, exploring alternative solvents, and further refining reaction conditions to maximize yield and purity while minimizing costs and environmental footprint.

In-depth Mechanistic Studies of Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for process optimization and control. The traditional synthesis from salicylic acid involves a sequence of well-understood organic reactions:

Etherification: The phenolic hydroxyl group of salicylic acid is methylated, typically using a reagent like dimethyl sulfate (B86663). semanticscholar.org

Chlorosulfonation: A sulfonyl chloride group is introduced onto the benzene (B151609) ring using chlorosulfonic acid. semanticscholar.org

Amination: The sulfonyl chloride is converted to a sulfonamide group through a reaction with an ammonia source. semanticscholar.org

Esterification: The carboxylic acid is converted to a methyl ester. semanticscholar.org

The newer, more direct synthesis from Methyl 2-methoxy-5-chlorobenzoate appears to proceed via a copper-catalyzed nucleophilic aromatic substitution or a related polycondensation reaction. google.commdpi.com In this proposed mechanism, the sodium aminosulfonate acts as the nucleophile, displacing the chlorine atom on the benzene ring. The copper catalyst is essential for facilitating this transformation, which would otherwise be difficult.

Future mechanistic studies should employ advanced techniques such as kinetic analysis, isotopic labeling, and computational modeling (e.g., Density Functional Theory) to elucidate the precise role of the catalyst, identify reaction intermediates, and understand the transition states involved. Such studies would provide invaluable data for designing even more efficient catalysts and reaction protocols.

Expansion of Applications in Diverse Pharmaceutical and Chemical Fields

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of antipsychotic drugs, specifically Sulpiride (B1682569) and its levorotatory enantiomer, Levosulpiride. guidechem.comchemicalbook.comsemanticscholar.orgpatsnap.com However, its utility extends beyond this specific application.

The compound serves as a versatile reactant for the preparation of a range of other pharmaceutically active molecules. chemicalbook.com Research has identified its use in creating:

Anticoagulants chemicalbook.comneochempharma.in

HCV NS5B polymerase inhibitors for antiviral therapy chemicalbook.comneochempharma.in

Therapeutic agents for neurodegenerative diseases chemicalbook.comchemdad.com

Oral hypoglycemic agents for diabetes treatment chemicalbook.comchemdad.com

Selective inhibitors of Carbonic Anhydrase IX (CAIX) , which has implications for cancer therapy mdpi.com

Beyond pharmaceuticals, this compound has found applications in the agrochemical industry as a precursor in the synthesis of herbicides and pesticides. innospk.comnbinno.com Its inherent anti-inflammatory and antimicrobial properties also suggest potential for development in other targeted therapies. innospk.com

Table 2: Summary of Applications for this compound

| Field | Specific Application |

|---|---|

| Pharmaceuticals | Intermediate for Sulpiride and Levosulpiride guidechem.comchemicalbook.com |

| Reactant for Anticoagulants chemicalbook.comneochempharma.in | |

| Reactant for HCV NS5B Polymerase Inhibitors chemicalbook.comneochempharma.in | |

| Reactant for drugs treating Neurodegenerative Diseases chemicalbook.comchemdad.com | |

| Reactant for Oral Hypoglycemic Agents chemicalbook.comchemdad.com | |

| Precursor for Carbonic Anhydrase IX Inhibitors mdpi.com |

| Agrochemicals | Precursor for Herbicides and Pesticides innospk.comnbinno.com |

Future research will likely focus on leveraging this compound as a building block to create novel molecular scaffolds, expanding its role in drug discovery and materials science.

Development of Advanced Analytical Techniques for Impurity Profiling and Quantification

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. The current standard for quantification and purity assessment is High-Performance Liquid Chromatography (HPLC). guidechem.comsemanticscholar.orgpatsnap.com The structure of the compound and its intermediates is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, and melting point analysis. semanticscholar.orgresearchgate.net

Published HPLC methods provide specific conditions for analysis, demonstrating the technique's central role in quality control.

Table 3: Example of HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Mobile Phase | 700 ml Water and 200 ml Methanol guidechem.compatsnap.com |

| Detection Wavelength | 240 nm guidechem.compatsnap.com |

| Flow Rate | 1.0 ml/min guidechem.compatsnap.com |

Future research in this area should focus on the development of more sophisticated analytical methods. This includes the use of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations, and coupling liquid chromatography with mass spectrometry (LC-MS) for comprehensive impurity profiling. The identification and quantification of trace-level impurities are paramount for meeting stringent regulatory requirements in the pharmaceutical industry. Developing and validating these advanced methods will be essential for guaranteeing the quality and safety of the final drug products derived from this intermediate.

Comprehensive Green Chemistry Assessments for cradle-to-gate production

The principles of green chemistry are increasingly influencing the chemical industry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is a clear example of this shift.

The traditional synthetic route is fraught with environmental issues, primarily the production of large volumes of hazardous waste that is difficult and expensive to treat. guidechem.comgoogle.com In contrast, the novel pathway starting from Methyl 2-methoxy-5-chlorobenzoate is frequently highlighted for its environmental benefits. google.comgoogle.com It is described as a "clean production" method that avoids the "three wastes" (waste gas, waste water, and industrial residue) typical of the older process. google.comgoogle.comgoogle.com

A comprehensive cradle-to-gate assessment involves analyzing the environmental impact of a product from raw material extraction to the finished product leaving the factory gate. For this compound, this would involve:

Atom Economy: The novel synthesis is a substitution reaction, which can have a higher atom economy than the multi-step traditional process that involves protective groups and multiple reagents.

Waste Prevention: The new method significantly reduces or eliminates the problematic liquid waste streams of the old process. google.com

Use of Catalysis: The use of a catalyst in the new pathway is superior to the stoichiometric reagents used in steps like chlorosulfonation, aligning with green chemistry principles. google.com

Safer Solvents and Reagents: Future work could explore the use of greener solvents than tetrahydrofuran and further optimize the catalytic system to use less hazardous materials.

Q & A

Q. What are the validated synthetic pathways for Methyl 2-methoxy-5-sulfamoylbenzoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 2-methoxy-5-sulfamoylbenzoic acid using methanol under acidic catalysis. Key impurities, such as ethyl esters or unreacted starting materials, may arise during synthesis. To optimize purity, chromatographic techniques (e.g., HPLC) and recrystallization using polar aprotic solvents (e.g., dimethylformamide) are recommended. Impurity profiling using reference standards (e.g., EP Impurities B-F) is critical for quality control .

Q. What are the critical physicochemical properties of this compound, and how are they measured?

Key properties include:

| Property | Value/Method | Source |

|---|---|---|

| Molecular Weight | 231.22 g/mol | |

| CAS RN | 22117-85-7 | |

| Purity | >95.0% (HPLC) | |

| Stability | Stable under dry, inert conditions |

Melting point and solubility are determined via differential scanning calorimetry (DSC) and shake-flask methods, respectively. Spectroscopic techniques (FTIR, NMR) validate structural integrity .

Q. What safety protocols are recommended for handling this compound in the lab?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and N95 respirator for dust control .

- Ventilation: Use fume hoods to avoid inhalation.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can impurities in this compound be quantified during pharmaceutical analysis?

Pharmaceutical-grade impurities (e.g., ethyl ester derivatives, sulfamoyl hydrolysis products) are quantified using reversed-phase HPLC with UV detection at 254 nm. Column selection (C18 phases) and mobile phase optimization (acetonitrile/0.1% phosphoric acid) resolve structurally similar impurities. EP reference standards (e.g., Imp. B: Methyl 2-Methoxy-5-sulphamoylbenzoate) ensure method validation .

Q. What methodologies resolve contradictions in bioactivity studies involving this compound?

Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Docking Studies: Use Schrödinger Suite or AutoDock to predict binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

- ADME Prediction: SwissADME or pkCSM models evaluate logP, bioavailability, and CYP450 interactions. Substituent modifications at the methoxy or sulfamoyl groups improve metabolic stability .

Q. What analytical techniques address stability challenges in aqueous formulations of this compound?

- Forced Degradation Studies: Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.

- LC-MS/MS: Identify degradation products (e.g., 2-methoxy-5-sulfamoylbenzoic acid) and optimize formulation buffers (e.g., citrate at pH 4.5) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.